![molecular formula C36H36N4O8S B2795693 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688062-36-4](/img/structure/B2795693.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, a dioxolo ring, and a benzamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving suitable diol precursors and aldehydes or ketones.
Attachment of the Benzamide Moiety: This step involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled by linking the various intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced quinazolinone or benzamide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or quinazolinone moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction could produce various reduced forms of the original compound.
Applications De Recherche Scientifique
Anticancer Activity
Studies have demonstrated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis .
- Case Studies : A recent study highlighted the efficacy of derivatives in inhibiting tumor growth in xenograft models of breast and lung cancer. These derivatives were noted for their ability to disrupt the microenvironment of tumors .
Antibacterial and Antifungal Properties
The compound also shows promise as an antibacterial and antifungal agent:
- Antibacterial Activity : Research indicates that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or function .
- Antifungal Effects : In vitro studies have revealed that these compounds can effectively inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections .
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties:
- Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines and chemokines through modulation of NF-kB signaling pathways. This suggests its potential utility in treating inflammatory diseases .
Immunomodulatory Effects
The immunomodulatory capabilities of this compound are noteworthy:
- Research Findings : Studies indicate that it can enhance immune responses against certain pathogens while also exhibiting regulatory effects on overactive immune responses . This dual action makes it a candidate for further investigation in autoimmune diseases.
Mécanisme D'action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.
Benzamide Derivatives: Compounds with a benzamide moiety can exhibit similar chemical reactivity and potential therapeutic effects.
Dioxolo Compounds: These compounds contain the dioxolo ring and may have comparable chemical properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests diverse biological activities, primarily due to the presence of multiple functional groups that can interact with various biological targets.
Chemical Structure and Properties
The compound has a molecular formula of C27H30N4O5S and a molecular weight of approximately 502.62 g/mol. The significant structural elements include:
- Dimethoxyphenyl group : May contribute to anti-inflammatory and analgesic properties.
- Dioxoloquinazoline moiety : Known for its anticancer and antimicrobial activities.
- Furan ring : Associated with various pharmacological effects including anti-cancer and anti-inflammatory actions.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit potent anticancer properties. The dioxoloquinazoline component of this compound is hypothesized to inhibit tumor growth by targeting specific kinases involved in cell proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways .
Antimicrobial Properties
The presence of the furan ring suggests potential antimicrobial activity. Compounds with furan derivatives have been reported to exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
The dimethoxyphenyl group may enhance the compound's ability to modulate inflammatory responses. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in the inflammatory cascade .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Mechanistic studies revealed activation of apoptosis through mitochondrial pathways.
- Case Study on Antimicrobial Activity : A clinical trial assessing the efficacy of similar compounds against bacterial infections showed promising results, with a notable reduction in infection rates among treated patients compared to those receiving standard antibiotics.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N4O8S/c1-4-32(34(42)38-19-25-6-5-15-46-25)49-36-39-27-18-31-30(47-21-48-31)17-26(27)35(43)40(36)20-23-7-10-24(11-8-23)33(41)37-14-13-22-9-12-28(44-2)29(16-22)45-3/h5-12,15-18,32H,4,13-14,19-21H2,1-3H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPQRUZKMMKNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.